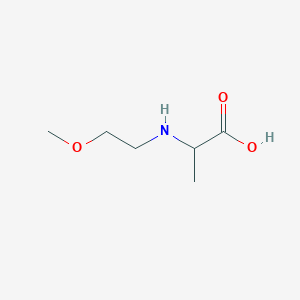
N-(2-Methoxyethyl)alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methoxyethyl)amino]propanoic acid is an organic compound with the molecular formula C6H13NO3 It is a derivative of propanoic acid, featuring an amino group substituted with a 2-methoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-methoxyethyl)amino]propanoic acid typically involves the reaction of propanoic acid derivatives with 2-methoxyethylamine. One common method is the amidation reaction, where propanoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by the addition of 2-methoxyethylamine under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of 2-[(2-methoxyethyl)amino]propanoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(2-Methoxyethyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-[(2-Methoxyethyl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2-methoxyethyl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in various biochemical pathways. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological responses.
Comparación Con Compuestos Similares
- 2-Amino-3-methoxypropanoic acid
- 2-(2-Hydroxyethyl)amino]propanoic acid
- 2-(2-Ethoxyethyl)amino]propanoic acid
Comparison: Compared to these similar compounds, 2-[(2-methoxyethyl)amino]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the methoxyethyl group can influence the compound’s solubility, reactivity, and interaction with biological targets.
Propiedades
Fórmula molecular |
C6H13NO3 |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
2-(2-methoxyethylamino)propanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-5(6(8)9)7-3-4-10-2/h5,7H,3-4H2,1-2H3,(H,8,9) |
Clave InChI |
ORLILEMRVCDWKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)NCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


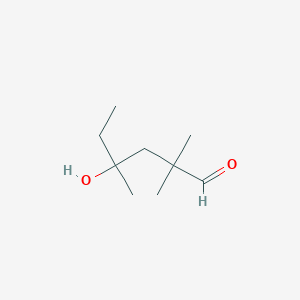
![6-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13318724.png)
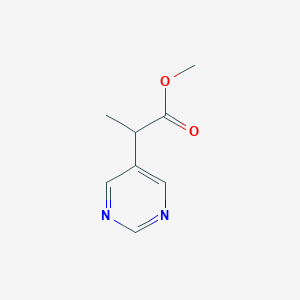
![4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol](/img/structure/B13318745.png)
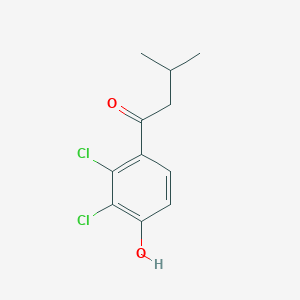
![6-Chloro-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13318758.png)
![1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13318762.png)
![tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B13318763.png)


![1-[(1-Methylcyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13318774.png)
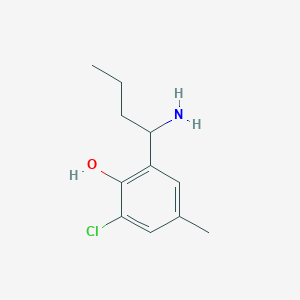
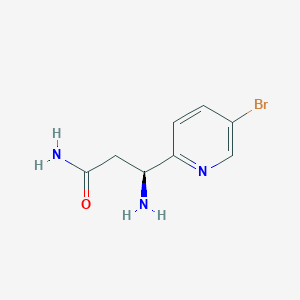
![2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B13318796.png)
